molecular formula C20H11BrCl2N2O B15015926 N-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

N-[(E)-(4-bromophenyl)methylidene]-2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-amine

Cat. No.: B15015926
M. Wt: 446.1 g/mol
InChI Key: RAQIBRSPBOYJPL-UHFFFAOYSA-N
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Description

(E)-1-(4-BROMOPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound featuring a bromophenyl group and a dichlorophenyl group attached to a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(4-BROMOPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves the following steps:

    Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Bromophenyl and Dichlorophenyl Groups: The bromophenyl and dichlorophenyl groups are introduced via nucleophilic substitution reactions. These reactions often require the use of strong bases and polar aprotic solvents to facilitate the substitution process.

    Formation of Methanimine Linkage: The final step involves the formation of the methanimine linkage through a condensation reaction between the benzoxazole derivative and an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(4-BROMOPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl or dichlorophenyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride), polar aprotic solvents (e.g., dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-1-(4-BROMOPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-1-(4-BROMOPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-(4-BROMOPHENYL)-N-[2-(3,4-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of bromophenyl and dichlorophenyl groups attached to a benzoxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H11BrCl2N2O

Molecular Weight

446.1 g/mol

IUPAC Name

1-(4-bromophenyl)-N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine

InChI

InChI=1S/C20H11BrCl2N2O/c21-14-4-1-12(2-5-14)11-24-15-6-8-19-18(10-15)25-20(26-19)13-3-7-16(22)17(23)9-13/h1-11H

InChI Key

RAQIBRSPBOYJPL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=C(C=C4)Cl)Cl)Br

Origin of Product

United States

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